molecular formula C15H19NO5 B3002470 1-Benzyl 2-methyl 4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate CAS No. 2126159-65-5

1-Benzyl 2-methyl 4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate

Cat. No. B3002470
CAS RN: 2126159-65-5
M. Wt: 293.319
InChI Key: NRKVACIZPOYCQM-UHFFFAOYSA-N
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Description

The compound of interest, 1-Benzyl 2-methyl 4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate, is a derivative of pyrrolidine, which is a five-membered lactam structure. Pyrrolidine derivatives are significant in medicinal chemistry due to their presence in a variety of biologically active compounds and pharmaceuticals. The synthesis and functionalization of such compounds are therefore of great interest in the development of new therapeutic agents .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions to achieve the desired selectivity and yield. For instance, the synthesis of related compounds such as 4-aminopyrrolidine-3-carboxylic acid stereoisomers has been achieved through diastereoselective conjugate addition, demonstrating the intricacies of asymmetric synthesis in producing specific stereoisomers with high diastereomeric excess (d.e.) and enantiomeric excess (e.e.) . Similarly, the synthesis of 1-Benzyl-3-hydroxypyrrolidine-2,5-dione, a related compound, has been performed using a melting reaction, which is a less common but effective synthetic approach, indicating the versatility required in pyrrolidine chemistry .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring containing nitrogen. The substitution pattern on the ring, as well as the stereochemistry, can significantly influence the biological activity and chemical properties of these molecules. For example, the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid have been synthesized with high stereocontrol, highlighting the importance of molecular structure in the synthesis of pyrrolidine derivatives .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo a variety of chemical reactions, including intramolecular azo coupling, N-alkylation, and ring-opening reactions. The intramolecular azo coupling of 4-diazopyrrole-2-carboxylates has been used to create fluorescent benzo and hetero [c]-fused pyrrolidine derivatives, showcasing the reactivity of the diazo group in these compounds . Additionally, the tandem N-alkylation-ring opening-cyclization reactions have been employed to synthesize 1,4-benzodiazepine derivatives from methyl 1-arylaziridine-2-carboxylates, demonstrating the potential for complex transformations involving pyrrolidine rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives, such as melting points, solubility, and reactivity, are influenced by the substituents on the nitrogen-containing ring. The synthesis of 1-Benzyl-3-hydroxypyrrolidine-2,5-dione through a melting reaction provides insight into the thermal behavior of these compounds, with the best yield obtained at 140°C for 8 hours . The characterization of these compounds typically involves techniques such as NMR, IR spectroscopy, and specific rotation measurements, which help confirm the structure and purity of the synthesized molecules .

Scientific Research Applications

1. Pharmacological Research Tool

The compound 1-Benzyl 2-methyl 4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate, synthesized from cis-4-hydroxy-D-proline, has been identified as a potential pharmacological research tool due to its selective activity at metabotropic glutamate receptors (mGluRs), particularly mGluR6 (Tueckmantel, Kozikowski, Wang, Pshenichkin, & Wroblewski, 1997).

2. Neuroleptic Activity

Research has shown that certain derivatives of this compound exhibit neuroleptic activity. These compounds, particularly cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide, have shown promising results in inhibiting apomorphine-induced stereotyped behavior in rats, suggesting potential in the treatment of psychosis (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).

3. Antimicrobial Activity

A study focusing on microwave-assisted synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives, starting from 2-Benzyl-tert-butylpyrrolidine-1,2-dicarboxylate, revealed antimicrobial properties. Among the synthesized products, 1-acetyl-2-benzylpyrrolidine-2-carboxamide showed notable potency (Sreekanth & Jha, 2020).

4. Synthesis of Enantiomerically Pure Anti β,γ-Diamino Acids

The compound has been used in the synthesis of enantiomerically pure anti β,γ-diamino acids and their cyclic forms. This synthesis is essential in producing biologically active molecules, including renin-inhibitory statin analogs and antipsychotic nemonapride (Yoon, Ha, Kim, & Lee, 2010).

5. Use in Chemiluminescence Detection

The compound has found application in the field of analytical chemistry, particularly in high-performance liquid chromatography with electrogenerated chemiluminescence detection. It serves as a derivatization reagent for carboxylic acids and amines, contributing to the sensitive and selective analysis of these compounds (Morita & Konishi, 2002).

Safety and Hazards

The safety information for “1-Benzyl 2-methyl 4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate” indicates that it has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, and the precautionary statements include P264, P270, P301+P312, P330, and P501 .

properties

IUPAC Name

1-O-benzyl 2-O-methyl 4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-15(13(18)20-2)8-12(17)9-16(15)14(19)21-10-11-6-4-3-5-7-11/h3-7,12,17H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKVACIZPOYCQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1C(=O)OCC2=CC=CC=C2)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2126159-65-5
Record name 1-benzyl 2-methyl 4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate
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